Cerevisterol

Description

Historical Context of Cerevisterol Discovery and Characterization

The investigation into this compound dates back to the early 20th century, stemming from research into yeast sterols. Its identification and structural determination were significant steps in understanding the complex lipid profiles of fungi.

Initial Isolation from Saccharomyces cerevisiae

This compound was first identified in 1928 as a component found within the crude sterols of Saccharomyces cerevisiae, commonly known as baker's yeast or brewer's yeast. wikipedia.org This initial discovery occurred during the manufacturing process of the related sterol, ergosterol (B1671047). wikipedia.org Further purification and characterization were conducted by chemists Edna M. Honeywell and Charles E. Bills, who reported some of its properties in a publication in 1932. wikipedia.org They noted its relatively high melting point and insolubility in hexane (B92381), properties that facilitated its isolation. wikipedia.org From 4,500 kilograms of dry yeast, they were able to obtain 10 grams of this compound. wikipedia.org

Structural Elucidation and Confirmation

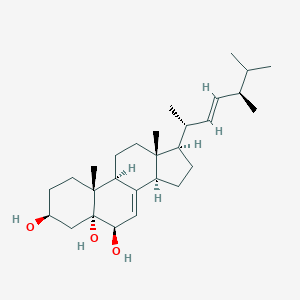

Following its isolation, the chemical formula of this compound was determined in 1933 to be C₂₆H₄₆O₃, indicating the presence of two double bonds and two hydroxyl groups. wikipedia.org The complete structural determination of this compound was achieved in 1954. This was accomplished by comparing the compound with a sample that had been chemically synthesized from ergosterol. wikipedia.org Purified this compound presents as a white amorphous solid. wikipedia.org When crystallized from ethyl alcohol, it forms elongated prisms, while crystallization from acetone (B3395972) or ethyl acetate (B1210297) yields broad hexagonal prisms. wikipedia.org Its UV absorption spectrum exhibits a maximum at approximately 248 nm. wikipedia.org this compound is considered a stable molecule, showing no discoloration or change in melting point even after several weeks of exposure to light and air. wikipedia.org The systematic IUPAC name for this compound is (1R,3aR,5R,5aR,7S,9aR,9bS,11aR)-1-[(3E,5R)-5,6-Dimethylhept-3-en-2-yl]-9a,11a-dimethyl-2,3,3a,6,7,8,9,9a,9b,10,11,11a-dodecahydro-1H-cyclopenta[a]phenanthrene-5,5a,7(5H)-triol. wikipedia.org

Natural Occurrence and Distribution of this compound

This compound is broadly distributed within the fungal kingdom and has also been found in other organisms.

Fungal Sources and Endophytes

This compound is widely found in various fungi. wikipedia.org In the division Basidiomycota, it has been identified in several members of the Boletaceae family, as well as in edible mushrooms such as Cantharellus cibarius, Volvariella volvacea, Pleurotus sajor-caju, Laetiporus sulphureus, and Suillus luteus. wikipedia.org It is also present in the milk mushroom Lactarius hatsudake and the coral fungus Ramaria botrytis. wikipedia.org Within the Ascomycota division, this compound has been reported in Auricularia polytricha, Bulgaria inquinans, Engleromyces goetzei, Acremonium luzulae, and Penicillium herquei. wikipedia.org It has also been found in lichens like Ramalina hierrensis and Stereocaulon azoreum. wikipedia.org

This compound has also been isolated from endophytic fungi. wikipedia.orgnih.gov Endophytes are microorganisms that live within plant tissues without causing apparent disease.

As noted in its historical context, Saccharomyces cerevisiae was the original source from which this compound was first discovered and isolated. wikipedia.orgcfmot.de

A strain of Fusarium solani, an endophytic fungus isolated from the plant Aponogeton undulatus Roxb., has been identified as a source of this compound. nih.govnih.govresearchgate.netdntb.gov.ua Research investigating potential anti-inflammatory agents from endophytic fungi led to the identification of this compound from this specific Fusarium solani strain. nih.govnih.gov

Here is a table summarizing some of the fungal sources of this compound mentioned:

| Fungal Source | Division | Type/Notes |

| Saccharomyces cerevisiae | Ascomycota | Yeast, initial discovery source |

| Fusarium solani strain | Ascomycota | Endophytic fungus from Aponogeton undulatus |

| Alternaria brassicicola | Ascomycota | Endophyte |

| Fusarium oxysporum | Ascomycota | Endophyte |

| Gliocladium strain | Ascomycota | Endophyte |

| Aspergillus sydowi | Ascomycota | Deep-sea fungus |

| Alternaria sp. | Ascomycota | Endophyte |

| Penicillium herquei | Ascomycota | Endophyte |

| Xylaria sp. | Ascomycota | Endolichenic fungus |

| Mollisia | Ascomycota | Endophytic fungus |

| Boletaceae family members | Basidiomycota | Mushrooms |

| Cantharellus cibarius | Basidiomycota | Edible mushroom |

| Volvariella volvacea | Basidiomycota | Edible mushroom |

| Pleurotus sajor-caju | Basidiomycota | Edible mushroom |

| Laetiporus sulphureus | Basidiomycota | Edible mushroom |

| Suillus luteus | Basidiomycota | Edible mushroom |

| Lactarius hatsudake | Basidiomycota | Milk mushroom |

| Ramaria botrytis | Basidiomycota | Coral fungus |

| Auricularia polytricha | Basidiomycota | Fungus |

| Bulgaria inquinans | Ascomycota | Fungus |

| Engleromyces goetzei | Ascomycota | Fungus |

| Acremonium luzulae | Ascomycota | Fungus |

| Agaricus blazei | Basidiomycota | Mushroom |

| Trametes gibbosa | Basidiomycota | Wood decaying mushroom |

| Trametes elegans | Basidiomycota | Wood decaying mushroom |

| Clitocybe nebularis | Basidiomycota | Mushroom |

| Sarcodon scabrosus | Basidiomycota | Mushroom |

| Ganoderma lucidum | Basidiomycota | Medicinal mushroom |

| Aspergillus niger strain R8 | Ascomycota | Endophytic fungus |

| Fusarium equiseti | Ascomycota | Endophytic fungus from Salicornia bigelovii |

| Trametes hirsuta | Basidiomycota | Wood decaying mushroom |

| Trametes versicolor | Basidiomycota | Wood decaying mushroom |

| Dichotella gemmacea | Ascomycota | Fungus |

Lentinus tigrinus

This compound has been isolated from the fruiting bodies of the mushroom Lentinus tigrinus, also known as tiger sawgill. phcogj.comphcogj.comresearchgate.net Chemical investigation of the dichloromethane (B109758) extract of L. tigrinus fruiting bodies yielded this compound, alongside stellasterol (B124364) and ergosterol. phcogj.comphcogj.comresearchgate.net This was reported as the first instance of isolating these compounds from L. tigrinus fruiting bodies. phcogj.comphcogj.comresearchgate.net

Trametes gibbosa and Trametes elegans

This compound has been isolated from the wood-decaying mushrooms Trametes gibbosa and Trametes elegans. researchgate.netingentaconnect.commdpi.com Bioactivity-guided isolation from the methanol (B129727) extracts of these species led to the identification of this compound. researchgate.netingentaconnect.com Studies have investigated the antimicrobial activity of this compound isolated from Trametes species. researchgate.netingentaconnect.commdpi.com

Corynespora cassiicola (phytopathogenic fungus from Hevea brasiliensis)

This compound has been isolated from the fermentation extract of the phytopathogenic fungus Corynespora cassiicola strain CC01, which is found on Hevea brasiliensis (rubber tree). mdpi.comresearchgate.netnih.gov this compound was one of several known compounds isolated from this fungus for the first time in a particular study. mdpi.comresearchgate.netnih.gov While other compounds from this fungus were tested for phytotoxicity and antimicrobial activity, this compound, along with other isolated compounds, did not show activity against tested bacteria (E. coli, methicillin-resistant Staphylococcus aureus, and Micrococcus luteus) or phytotoxicity against Hevea brasiliensis leaves in one study. researchgate.netnih.gov

Penicillium fungus (marine-derived)

This compound has been isolated from marine-derived Penicillium fungal strains. nih.govresearchgate.netnih.govresearchgate.netkoreascience.kr Specifically, Penicillium levitum strain N33.2 has been identified as a source of this compound. nih.govnih.gov Research on this compound from marine-derived Penicillium has explored its biological properties. researchgate.netresearchgate.net For instance, this compound isolated from a marine-derived Penicillium fungus demonstrated antimicrobial activity against Propionibacterium acnes and an inhibitory effect against the enzyme tyrosinase in in vitro assays. researchgate.netresearchgate.net

Agaricus blazei

This compound is a steroid isolated from the fruiting bodies of Agaricus blazei. medchemexpress.comglpbio.commedchemexpress.comabmole.com Research has investigated the effects of extracts from Agaricus blazei, which contain this compound, on various biological processes. researchgate.net

Other Fungal Genera (e.g., Ganoderma lucidum, Hericium erinaceus, Hypholoma lateritium)

This compound has been found in other fungal genera, including Ganoderma lucidum, Hericium erinaceus, and Hypholoma lateritium. nih.govscielo.org.mxmdpi.comresearchgate.netmedicinacomplementar.com.brresearchgate.netdntb.gov.uanih.govutexas.edu

In Ganoderma lucidum, this compound has been reported among the metabolites isolated from basidiocarps. scielo.org.mxresearchgate.net Studies on G. lucidum have investigated the cytotoxic activities of various isolated compounds, including this compound. medicinacomplementar.com.brnih.gov

From Hypholoma lateritium, also known as the brick cap mushroom, this compound has been isolated from methanol extracts. nih.govmdpi.comresearchgate.netdntb.gov.uautexas.edu this compound was identified in this species for the first time in a particular study. nih.govmdpi.comresearchgate.net

This compound has also been reported in Hericium erinaceus.

Non-Fungal Biological Sources

While predominantly found in fungi, this compound has also been reported in some non-fungal biological sources. For example, this compound has been identified in Impatiens burtonii. journalmrji.com Research on this compound from Impatiens burtonii has investigated its activity against Salmonella. journalmrji.com

Impatiens burtonii (plant)

Research has also identified this compound in the plant Impatiens burtonii, a species belonging to the family Balsaminaceae. researchgate.netamazonaws.comjournalmrji.comamazonaws.com This plant is traditionally used in some regions for treating various ailments, including bacterial infections. researchgate.netamazonaws.com A study investigating the antisalmonella activity of Impatiens burtonii found this compound to be the most active compound isolated from the dichloromethane fraction of the plant's hydroethanolic extract. researchgate.netamazonaws.comjournalmrji.comresearchgate.net The study reported minimal inhibitory concentrations (MICs) for this compound against Salmonella Typhi ranging from 8 to 128 μg/mL. researchgate.netamazonaws.comjournalmrji.comresearchgate.net Further investigation into the modes of action revealed that this compound exhibited bacteriostatic activity against Salmonella Typhi. researchgate.netamazonaws.comjournalmrji.comresearchgate.net It was observed to induce the release of nucleotides, inhibit H+-ATPase proton pumps, and reduce the catalase activity of Salmonella Typhi. researchgate.netamazonaws.comjournalmrji.comresearchgate.net These findings suggest that this compound contributes to the traditional medicinal uses of Impatiens burtonii and highlight its potential as an antimicrobial agent.

Data from the Impatiens burtonii study on antisalmonella activity:

| Sample | MIC Range (μg/mL) |

| Impatiens burtonii crude extract (75% hydroethanolic) | 32 - 512 |

| Dichloromethane fraction | 16 - 32 |

| This compound (isolated) | 8 - 128 |

Biosynthetic Pathways and Precursors of this compound

The biosynthesis of this compound is closely linked to the sterol metabolic pathways, particularly in fungi where it is commonly found.

Relationship with Ergosterol Biosynthesis

This compound is recognized as a metabolite of ergosterol, the primary sterol in fungal cell membranes. biomol.comcaymanchem.comresearchgate.net Ergosterol biosynthesis is a complex process involving numerous enzymatic steps and is crucial for fungal membrane fluidity, permeability, and the activity of membrane-associated proteins. nih.govnih.gov The structure of this compound is closely related to ergosterol, differing by the presence of hydroxyl groups at specific positions on the sterol backbone. wikipedia.orgsmolecule.comcaymanchem.cominvivochem.cn This structural similarity suggests that this compound is likely produced through modifications of ergosterol or its precursors within fungal metabolic pathways. Studies have shown that this compound can be chemically synthesized from ergosterol, further supporting this relationship. wikipedia.orgsmolecule.com The widespread occurrence of this compound in various fungal species, alongside ergosterol and other ergosterol metabolites like ergosterol peroxide, underscores its place within fungal sterol metabolism. wikipedia.orgresearchgate.netchemfaces.comtandfonline.comscielo.br

Enzymatic Transformations in Fungal Metabolism

The conversion of ergosterol or related precursors to this compound in fungi involves specific enzymatic transformations. While the detailed enzymatic pathway specifically leading to this compound is not fully elucidated in all organisms, the presence of hydroxyl groups at the 3β, 5α, and 6β positions of the ergostane (B1235598) skeleton in this compound indicates hydroxylation reactions. wikipedia.orgsmolecule.comcaymanchem.cominvivochem.cn Fungal metabolism is known to involve a variety of enzymes capable of modifying sterol structures, including hydroxylases. Research on fungal sterol metabolism highlights the involvement of numerous enzymes in the complex biosynthetic pathways that lead to various sterols and their derivatives. nih.govnih.gov The isolation of this compound alongside other oxidized ergosterol derivatives from fungal sources further supports the role of fungal enzymes in these transformations. researchgate.netchemfaces.comtandfonline.comscielo.br Studies investigating fungal secondary metabolites often identify this compound as a product, implying enzymatic conversion from more common sterols like ergosterol within these organisms. researchgate.netchemfaces.comtandfonline.comscielo.brnih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,22+,23-,24-,25+,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXHRTZAVQOQEU-BRVLHLJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045318 | |

| Record name | Cerevisterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-37-0 | |

| Record name | Cerevisterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerevisterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerevisterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerevisterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MHQ9J8E6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation, Purification, and Analytical Methodologies for Cerevisterol

Extraction Techniques from Biological Matrices

The initial step in obtaining cerevisterol involves its extraction from the cellular matrix of organisms such as fungi and yeast. Solvent extraction is the cornerstone of this process, with the choice of solvent being critical for efficiently isolating the target compound while minimizing the co-extraction of impurities.

Solvent Extraction (e.g., Methanol (B129727), Dichloromethane)

The use of a combination of polar and non-polar solvents is a common and effective strategy for the extraction of sterols like this compound. Methanol, a polar solvent, is effective in disrupting cell membranes and solubilizing intracellular components. Dichloromethane (B109758), a non-polar solvent, is then used to partition the lipophilic compounds, including this compound, from the more polar and aqueous components of the cell.

In a typical procedure, the biomass (e.g., fungal mycelia) is homogenized and suspended in methanol. This suspension is then partitioned with dichloromethane. The dichloromethane layer, containing the crude lipid extract including this compound, is then separated and concentrated. This method has been successfully employed for the isolation of sterols from various fungal sources. For instance, this compound, identified as (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol, has been isolated from the dichloromethane extract of the mycelia of the marine fungus Corollospora lacera. prep-hplc.com

The efficiency of the extraction can be influenced by several factors, including the ratio of methanol to dichloromethane, the extraction time, and the temperature. Optimization of these parameters is crucial for maximizing the yield of this compound.

Table 1: Comparison of Solvent Systems for Fungal Sterol Extraction

| Solvent System | Target Compound | Source Organism | Key Findings | Reference |

| Dichloromethane/Methanol | This compound | Corollospora lacera | Successful isolation of this compound from the mycelial extract. | prep-hplc.com |

| Chloroform (B151607)/Methanol | Ergosterol (B1671047) | Various Fungi | Generally high lipid and sterol recovery. | |

| Methanol | Ergosterol | Fungal Biomass | Can be effective, but may require harsher conditions (e.g., heating). |

Chromatographic Separation and Purification Strategies

Following the initial solvent extraction, the crude extract contains a mixture of various lipids and other metabolites. To obtain pure this compound, a series of chromatographic techniques are employed. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Silica (B1680970) Gel Chromatography

Silica gel chromatography is a widely used and effective method for the initial fractionation of the crude extract. Silica gel, a polar stationary phase, separates compounds based on their polarity. Non-polar compounds have a weaker interaction with the silica gel and therefore elute first with a non-polar mobile phase, while more polar compounds are retained longer.

For the purification of this compound, a crude extract is typically loaded onto a silica gel column and eluted with a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or methanol. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.

Reverse Phase Silica Gel Chromatography

In reverse phase silica gel chromatography, the stationary phase is non-polar (e.g., silica gel chemically modified with C18 alkyl chains), and the mobile phase is polar. This technique separates compounds based on their hydrophobicity. Non-polar compounds, like this compound, will have a stronger interaction with the non-polar stationary phase and will be retained longer, while more polar impurities will elute earlier.

A common mobile phase for reverse phase chromatography of sterols is a mixture of methanol and water or acetonitrile (B52724) and water. By carefully controlling the composition of the mobile phase, a high degree of purification can be achieved.

Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a versatile size-exclusion chromatography matrix that also exhibits partition and adsorption properties. It is composed of hydroxypropylated dextran (B179266) beads and is compatible with a wide range of organic solvents. This technique separates molecules based on their size, with larger molecules eluting first. However, the lipophilic nature of the Sephadex LH-20 matrix also allows for separation based on polarity.

For the purification of steroids like this compound, Sephadex LH-20 column chromatography is often used as a final polishing step. The column is typically eluted with a solvent such as methanol or a mixture of chloroform and methanol. This method is particularly effective at removing closely related impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers high resolution and sensitivity for the purification of compounds. Both normal-phase and reverse-phase HPLC can be utilized for the final purification of this compound to a high degree of purity.

In a typical reverse-phase HPLC setup for this compound purification, a C18 column is used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. The elution of this compound is monitored using a detector, such as a UV detector (this compound has a characteristic UV absorbance) or a mass spectrometer. By collecting the fraction corresponding to the this compound peak, a highly purified sample can be obtained.

Table 2: Overview of Chromatographic Techniques for this compound Purification

| Chromatographic Technique | Stationary Phase | Principle of Separation | Typical Mobile Phase | Application Stage |

| Silica Gel Chromatography | Silica Gel (Polar) | Polarity | Hexane/Ethyl Acetate Gradient | Initial Fractionation |

| Reverse Phase Silica Gel | C18-modified Silica (Non-polar) | Hydrophobicity | Methanol/Water or Acetonitrile/Water | Intermediate/Final Purification |

| Sephadex LH-20 | Hydroxypropylated Dextran | Size Exclusion & Partitioning | Methanol or Chloroform/Methanol | Final Polishing |

| HPLC (Reverse Phase) | C18-modified Silica (Non-polar) | Hydrophobicity | Methanol/Water or Acetonitrile/Water Gradient | Final Purification/Analysis |

Preparative High-Performance Liquid Chromatography

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful and widely used technique for the isolation and purification of individual compounds, like sterols, from complex mixtures. pharm.or.jpbmrb.io This method operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle significantly larger sample loads, making it ideal for obtaining pure compounds in milligram to gram quantities. nih.gov

The process typically involves a reversed-phase column, often packed with a C18-bonded silica stationary phase. researchgate.net A crude or semi-purified extract containing this compound is dissolved in a suitable solvent and injected into the system. A mobile phase, commonly a mixture of solvents like acetonitrile and water, is pumped through the column under high pressure. researchgate.net Separation is achieved based on the differential partitioning of the sample components between the stationary and mobile phases. The elution of compounds is monitored by a detector, and the fractions corresponding to this compound are collected for further analysis. This technique is valued for its high resolution, efficiency, and reproducibility in obtaining highly pure sterols. pharm.or.jp

Spectroscopic Characterization Methods

Once purified, the definitive identification of this compound requires the application of several spectroscopic techniques. Each method provides unique information that, when combined, confirms the molecular structure, mass, and other physical properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both 1D (¹H and ¹³C) and 2D NMR experiments are employed to assign all proton and carbon signals and to establish the connectivity within the this compound molecule. While a complete, published data table for this compound was not found in the immediate search results, analysis of related ergostane-type sterols provides a basis for its characterization. pharm.or.jpresearchgate.net The spectra are typically recorded in deuterated solvents such as pyridine-d₅.

¹H NMR Spectroscopy provides information about the chemical environment of hydrogen atoms. Key signals for sterols like this compound include those for methyl groups (singlets and doublets), olefinic protons on the double bonds, and methine protons attached to hydroxyl-bearing carbons.

¹³C NMR Spectroscopy reveals the chemical environment of each carbon atom in the molecule, distinguishing between methyl, methylene, methine, and quaternary carbons. The chemical shifts of carbons involved in double bonds or attached to hydroxyl groups are particularly diagnostic.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish ¹H-¹H couplings and ¹H-¹³C one-bond and multiple-bond correlations, which are essential for the unambiguous assignment of the complex steroid skeleton.

High-Resolution Electrospray Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular formula of a compound. For this compound, this technique confirms its molecular formula as C₂₈H₄₆O₃. Current time information in Šiaulių rajono savivaldybė, LT. The analysis provides a highly accurate mass measurement of the molecular ion, which is then compared to the calculated mass for the proposed formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₈H₄₆O₃ |

| Calculated Monoisotopic Mass | 430.34469533 Da |

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy provides information about the conjugated systems within a molecule. This compound contains a conjugated diene system within its steroidal B-ring, which results in a characteristic absorption of UV light. The UV absorption spectrum for this compound shows a maximum absorption (λmax) at approximately 248 nm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound, typically obtained using a potassium bromide (KBr) pellet, would display characteristic absorption bands corresponding to its structural features. researchgate.netazom.com Key expected absorptions include:

A broad band in the region of 3400 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups.

Bands in the 2850-2960 cm⁻¹ range due to C-H stretching vibrations of the alkyl groups.

Absorptions around 1640 cm⁻¹, indicative of C=C stretching from the double bonds in the ring system and side chain. wikipedia.org

Optical Rotation

Optical rotation measures the ability of a chiral molecule to rotate the plane of plane-polarized light. nih.gov This property is measured using a polarimeter, and the result is reported as the specific rotation ([α]). wikipedia.orgmasterorganicchemistry.com The specific rotation is a characteristic physical property for a chiral compound. For this compound, the optical activity is known to be levorotatory, indicated by a negative sign (-). mdpi.com

Biological and Pharmacological Activities of Cerevisterol

Anti-inflammatory Properties and Mechanisms of Action

Cerevisterol demonstrates notable anti-inflammatory effects by targeting key pathways and molecules involved in the inflammatory response. Its mechanisms of action primarily involve the suppression of pro-inflammatory mediators and the modulation of pro-inflammatory cytokines. nih.govknu.ac.krresearchgate.net

Research has shown that this compound effectively suppresses the production of crucial pro-inflammatory mediators, particularly in macrophages stimulated by lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response. nih.govnih.govmdpi.com

This compound significantly inhibits the overproduction of nitric oxide (NO) in LPS-activated macrophages. nih.govmdpi.com In studies using murine peritoneal macrophages, LPS stimulation caused a nine-fold increase in NO production, which was significantly and dose-dependently blocked by this compound treatment. nih.govmdpi.com This inhibitory effect is a key indicator of its anti-inflammatory potential, as excessive NO production is a hallmark of inflammatory conditions. nih.gov

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

| Treatment | Concentration (µM) | Effect on NO Production |

|---|---|---|

| This compound | 2.5 - 20 | Concentration-dependent inhibition |

This table is a representation of findings described in research articles. researchgate.netnih.gov

Similar to its effect on NO, this compound strongly suppresses the production of prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated macrophages. nih.govknu.ac.krnih.gov PGE2 is a key mediator of inflammation, contributing to pain and swelling. nih.gov The ability of this compound to inhibit PGE2 production is directly linked to its downregulation of the enzyme cyclooxygenase-2 (COX-2). nih.govmdpi.com

The primary mechanism by which this compound inhibits the production of NO and PGE2 is through the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govknu.ac.krresearchgate.net Studies have demonstrated that this compound blocks the LPS-induced upregulation of both iNOS and COX-2 at the messenger RNA (mRNA) and protein levels. researchgate.netnih.govmdpi.com This signifies that this compound acts at the transcriptional and translational levels to control the inflammatory response. nih.gov

Table 2: Effect of this compound on iNOS and COX-2 Expression in LPS-Stimulated Macrophages

| Target Molecule | Effect of this compound Treatment |

|---|---|

| iNOS Expression | Downregulated at mRNA and protein levels |

| COX-2 Expression | Downregulated at mRNA and protein levels |

This table summarizes the mechanistic actions of this compound as reported in scientific literature. nih.govresearchgate.netmdpi.com

Beyond its effects on NO and PGE2, this compound also modulates the inflammatory response by reducing the expression of key pro-inflammatory cytokines. nih.govknu.ac.krresearchgate.net

Table 3: Effect of this compound on Pro-inflammatory Cytokine Expression in LPS-Stimulated Macrophages

| Cytokine | Effect of this compound Treatment |

|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Expression reduced |

| Interleukin-6 (IL-6) | Expression reduced |

| Interleukin-1beta (IL-1β) | Expression reduced |

This table reflects the reported ability of this compound to modulate key inflammatory cytokines. nih.govresearchgate.netnih.gov

Crosstalk with Key Signaling Pathways

This compound has been shown to exert potent anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory response. Its mechanism of action involves the suppression of pro-inflammatory pathways and the activation of cytoprotective systems.

Mitogen-Activated Protein Kinase (MAPK) Pathway Suppression (p38, ERK, JNK)

This compound effectively suppresses the mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com Research conducted on lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells demonstrated that this compound treatment inhibits the phosphorylation of key MAPK members, including p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK). nih.gov In these studies, LPS stimulation led to a significant increase in the phosphorylation of ERK, p38, and JNK. nih.gov Treatment with this compound, however, suppressed this trend in a concentration-dependent manner. nih.govnih.gov This inhibition of MAPK phosphorylation is a critical mechanism underlying this compound's anti-inflammatory effects, as these kinases are upstream regulators of major inflammatory transcription factors. nih.gov

NF-κB Pathway Inhibition (Blocking IκBα Phosphorylation, Suppressing Transactivation)

The Nuclear Factor-kappa B (NF-κB) pathway, a pivotal regulator of inflammation, is a primary target of this compound. mdpi.comresearchgate.net this compound inhibits the NF-κB signaling cascade by preventing the nuclear translocation of the NF-κB p65 subunit. nih.govmdpi.com This is achieved by blocking the phosphorylation and subsequent degradation of the inhibitory protein IκBα. mdpi.comnih.gov In its inactive state, NF-κB is bound to IκBα in the cytoplasm; its activation requires IκBα to be phosphorylated. By halting this initial step, this compound effectively keeps the NF-κB complex sequestered in the cytoplasm. nih.gov Furthermore, reporter gene assays have confirmed that this compound significantly suppresses NF-κB transactivation, thereby down-regulating the expression of NF-κB-dependent pro-inflammatory genes like iNOS, COX-2, TNF-α, IL-1β, and IL-6. mdpi.comnih.gov

AP-1 Pathway Inhibition (Blocking c-Fos Phosphorylation, Suppressing Transactivation)

Similar to its effect on NF-κB, this compound also inhibits the Activator Protein-1 (AP-1) signaling pathway. mdpi.com AP-1 is another critical transcription factor involved in inflammation and is often regulated by the MAPK cascade. nih.gov Studies have shown that this compound treatment inhibits the transactivation of AP-1 in LPS-stimulated macrophages. mdpi.comnih.gov The mechanism for this inhibition involves the suppression of the phosphorylation of c-Fos, a key component of the AP-1 heterodimeric complex, while not affecting c-Jun phosphorylation. nih.govnih.govmdpi.com This targeted action prevents AP-1 from binding to DNA and initiating the transcription of inflammatory genes. nih.gov

Nrf2/HO-1 Signaling Cascade Activation (Up-regulation of HO-1 and NQO-1, Down-regulation of Keap-1, Nrf2 Nuclear Translocation)

In contrast to its inhibitory effects on pro-inflammatory pathways, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling cascade, a major cellular defense mechanism against oxidative stress and inflammation. mdpi.com this compound treatment has been found to induce the nuclear translocation of Nrf2. mdpi.com It achieves this by down-regulating the expression of Kelch-like ECH-associated protein 1 (Keap-1), the protein that sequesters Nrf2 in the cytoplasm under normal conditions. mdpi.comnih.gov Once translocated to the nucleus, Nrf2 promotes the expression of antioxidant and cytoprotective genes, including HO-1 and NAD(P)H quinone oxidoreductase 1 (NQO-1). mdpi.com The up-regulation of HO-1 expression by this compound is a key component of its anti-inflammatory activity. mdpi.com

Phosphoinositide-3-Kinase/Protein Kinase B (PI3K/Akt) Pathway Deactivation

The interaction between this compound and the Phosphoinositide-3-Kinase/Protein Kinase B (PI3K/Akt) signaling pathway is not extensively documented in current scientific literature. While the PI3K/Akt pathway is a known regulator of inflammation, studies specifically demonstrating the deactivation of this pathway by this compound are limited. The primary anti-inflammatory mechanisms of this compound identified in major studies focus on the MAPK, NF-κB, AP-1, and Nrf2/HO-1 pathways. mdpi.comnih.gov

Antimicrobial Activities and Mechanisms

This compound has demonstrated notable antimicrobial properties against a range of pathogenic bacteria and fungi. researchgate.netnih.gov Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal/Fungicidal Concentrations (MBCs/MFCs).

Bioactivity-guided isolation from mushroom species like Trametes gibbosa and Trametes elegans identified this compound as a key antimicrobial agent. researchgate.netnih.gov It has shown inhibitory activity against the Gram-negative bacterium Salmonella typhi and the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis. researchgate.netnih.gov It is also effective against the fungus Aspergillus niger. researchgate.netnih.gov However, it does not appear to be active against other tested organisms such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Streptococcus pyogenes, Bacillus subtilis, Candida albicans, Aspergillus flavus, and Aspergillus tamarii at concentrations up to 400 µg/mL.

Beyond its direct antimicrobial effects, this compound also exhibits resistance-modifying activities. At sub-inhibitory concentrations, it can modulate the activity of conventional antibiotics like erythromycin, ampicillin, ciprofloxacin, tetracycline, and amoxicillin, in some cases potentiating their effects against resistant bacteria. researchgate.netnih.gov

Data Tables

Table 1: Effect of this compound on Key Signaling Pathways in LPS-Stimulated Macrophages

| Signaling Pathway | Key Protein/Target | Observed Effect of this compound | Reference |

| MAPK | p38, ERK, JNK | Suppression of phosphorylation | nih.gov |

| NF-κB | IκBα Phosphorylation | Blocked | mdpi.comnih.gov |

| NF-κB Transactivation | Suppressed | mdpi.comnih.gov | |

| AP-1 | c-Fos Phosphorylation | Blocked | nih.gov |

| AP-1 Transactivation | Suppressed | mdpi.comnih.gov | |

| Nrf2/HO-1 | Keap-1 Expression | Down-regulated | mdpi.comnih.gov |

| Nrf2 Nuclear Translocation | Induced | mdpi.comnih.gov | |

| HO-1 Expression | Up-regulated | mdpi.com |

Table 2: Antimicrobial Spectrum of this compound

| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |

| Salmonella typhi | Gram-negative Bacteria | 25 | 50 | researchgate.netnih.gov |

| Staphylococcus aureus | Gram-positive Bacteria | 25 | 100 | researchgate.netnih.gov |

| Enterococcus faecalis | Gram-positive Bacteria | 50 | 200 | researchgate.netnih.gov |

| Aspergillus niger | Fungus | 25 | 100 | researchgate.netnih.gov |

Antibacterial Effects of this compound

This compound has demonstrated notable antibacterial properties against a range of pathogenic bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.

Activity against Salmonella typhi

This compound exhibits significant inhibitory and bactericidal effects against Salmonella typhi, the causative agent of typhoid fever. researchgate.netbohrium.com Research has established a Minimum Inhibitory Concentration (MIC) of 25 µg/mL for this bacterium. researchgate.netbohrium.com The Minimum Bactericidal Concentration (MBC), which is the concentration required to kill the bacteria, was determined to be 50 µg/mL. researchgate.netbohrium.com Further studies have shown that this compound acts with a bacteriostatic effect against S. typhi.

Activity against Staphylococcus aureus (including MRSA)

The antibacterial activity of this compound extends to Staphylococcus aureus, a common cause of skin and soft tissue infections. Studies have reported a MIC value of 25 µg/mL against S. aureus. researchgate.netbohrium.com The MBC for this bacterium was found to be 100 µg/mL. researchgate.netbohrium.com While specific studies focusing exclusively on methicillin-resistant Staphylococcus aureus (MRSA) strains are not extensively detailed in the reviewed literature, the demonstrated activity against S. aureus suggests a potential for broader efficacy.

Activity against Enterococcus faecalis

This compound has also been evaluated for its activity against Enterococcus faecalis, a bacterium known for its resilience and association with hospital-acquired infections. The MIC for this compound against E. faecalis was determined to be 50 µg/mL. researchgate.netbohrium.com Correspondingly, the MBC was established at 200 µg/mL, indicating that a higher concentration is necessary to achieve bactericidal effects compared to other susceptible bacteria. researchgate.netbohrium.com

Activity against Propionibacterium acnes

The compound has shown inhibitory action against Propionibacterium acnes, a bacterium linked to the pathogenesis of acne. Research has identified a MIC of 200 µg/mL for this compound against this skin pathogen. researchgate.net This finding suggests its potential relevance in dermatological applications. researchgate.net

Interactive Data Table: MIC and MBC of this compound

| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Salmonella typhi | 25 researchgate.netbohrium.com | 50 researchgate.netbohrium.com |

| Staphylococcus aureus | 25 researchgate.netbohrium.com | 100 researchgate.netbohrium.com |

| Enterococcus faecalis | 50 researchgate.netbohrium.com | 200 researchgate.netbohrium.com |

| Propionibacterium acnes | 200 researchgate.net | Not Reported |

Proposed Mechanism: Disruption of Bacterial Cell Membranes

The primary proposed mechanism of this compound's antibacterial action involves the disruption of the bacterial cell membrane. This disruption compromises the integrity of the cell, leading to the leakage of essential intracellular components and ultimately, cell death. Studies focusing on Salmonella typhi have provided more specific insights into this mechanism. It has been observed that this compound induces the release of nucleotides from the bacterial cells. Furthermore, it has been shown to inhibit H+-ATPase proton pumps, which are crucial for maintaining the electrochemical gradient across the bacterial membrane. This interference with fundamental membrane functions underscores its disruptive capabilities.

Bacteriolytic Effects and Time-Kill Studies

The disruptive effect of this compound on the bacterial cell membrane leads to bacteriolysis, the breakdown of the bacterial cell. Time-kill assays, which measure the rate at which a compound kills bacteria, have been conducted to further understand its efficacy. In studies against Salmonella typhi, this compound demonstrated a time-dependent bacteriolytic effect. When treated with this compound at its MIC, 2x MIC, and 4x MIC, a decrease in the absorbance of the bacterial cell suspension was observed over time, indicating cell lysis. The lytic effect was notably significant at a concentration of 4x MIC over the course of the experiment.

Inhibition of H+-ATPase Proton Pumps

Information regarding the direct inhibitory effect of this compound on H+-ATPase proton pumps is not available in the current scientific literature based on the performed searches.

Reduction of Catalase Activity

There is no scientific evidence available from the performed searches to suggest that this compound causes a reduction in catalase activity.

Antifungal Effects

This compound has demonstrated notable antifungal properties, positioning it as a compound of interest in the search for new antimicrobial agents.

Activity against Aspergillus niger

Specific studies have shown that this compound is effective against the fungus Aspergillus niger. Bioactivity-guided isolation from the wood-decaying mushrooms Trametes gibbosa and Trametes elegans identified this compound as an active antimicrobial compound. researchgate.netbohrium.com Research determined that this compound inhibited the growth of Aspergillus niger with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. researchgate.netbohrium.com

Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Aspergillus niger | 25 µg/mL | researchgate.netbohrium.com |

Proposed Mechanism: Disruption of Fungal Cell Membranes

The proposed mechanism for this compound's antifungal action is centered on the disruption of the fungal cell membrane. This hypothesis is based on the action of similar antifungal agents that target ergosterol (B1671047), a vital component of fungal cell membranes. nih.govnih.gov Polyene antifungals, for example, work by binding to ergosterol, which leads to the formation of pores in the membrane, increased permeability, and leakage of essential cytoplasmic contents, ultimately causing cell death. nih.gov Given that this compound is a sterol compound (ergosta-7,22E-diene-3β5α,6β-triol), it is thought to interfere with membrane integrity in a similar fashion, disrupting its structure and function. researchgate.netnih.gov

Resistance Modifying Activities with Antibiotics

Beyond its intrinsic antimicrobial effects, this compound has been found to possess resistance-modifying activities. This means it can alter the effectiveness of existing antibiotics when used in combination, a significant area of research in combating antibiotic resistance.

Potentiation or Reduction of Antibiotic Activities

Studies have demonstrated that sub-inhibitory concentrations of this compound (concentrations too low to inhibit microbial growth on their own) can modify the activity of several common antibiotics. researchgate.netbohrium.com In one study, a sub-inhibitory concentration of 3 µg/mL of this compound was shown to either potentiate (increase) or reduce the activities of Erythromycin, Ampicillin, Ciprofloxacin, Tetracycline, and Amoxicillin against various pathogens. researchgate.netbohrium.com This modulating effect suggests that this compound could potentially be used as an adjuvant to restore or enhance the efficacy of antibiotics against resistant bacterial strains. researchgate.net

Modification of Antibiotic Activity by this compound (at 3 µg/mL)

| Antibiotic | Observed Effect in Combination with this compound | Source |

|---|---|---|

| Erythromycin | Activity Modified (Potentiated or Reduced) | researchgate.netbohrium.com |

| Ampicillin | Activity Modified (Potentiated or Reduced) | researchgate.netbohrium.com |

| Ciprofloxacin | Activity Modified (Potentiated or Reduced) | researchgate.netbohrium.com |

| Tetracycline | Activity Modified (Potentiated or Reduced) | researchgate.netbohrium.com |

| Amoxicillin | Activity Modified (Potentiated or Reduced) | researchgate.netbohrium.com |

Anticancer and Cytotoxic Effects

This compound exhibits notable anticancer and cytotoxic activities, which have been attributed to several mechanisms of action. These include the direct inhibition of enzymes essential for DNA replication and the induction of cell death in a variety of cancer cell lines.

Inhibition of Eukaryotic DNA Polymerase Alpha

One of the key mechanisms underlying the anticancer potential of this compound is its ability to inhibit eukaryotic DNA polymerase alpha. wikipedia.org This enzyme plays a crucial role in the initiation of DNA replication. By targeting and inhibiting DNA polymerase alpha, this compound effectively disrupts the process of cell division in rapidly proliferating cancer cells, leading to a halt in their growth and propagation. wikipedia.org While the precise quantitative measures of this inhibition are still under investigation, the targeted action against this essential replicative enzyme highlights a significant aspect of this compound's anticancer profile.

Cytotoxicity to Specific Mammalian Cell Lines

This compound has demonstrated selective cytotoxicity against a range of mammalian cancer cell lines, indicating its potential as a targeted therapeutic agent. Its efficacy varies across different cell types, as detailed below.

Research has shown that this compound is cytotoxic to mouse P388 leukemia cells. wikipedia.org This finding suggests a potential role for this compound in the investigation of treatments for hematological malignancies. The specific concentrations at which this compound exerts its cytotoxic effects on these cells are a subject of ongoing research to determine its potency.

Interestingly, studies have indicated that this compound does not exhibit significant cytotoxicity against A549 human alveolar epithelial cells at concentrations up to 100 µM. researchgate.net This selectivity suggests that this compound may spare certain normal or less sensitive cancerous cell lines, a desirable characteristic for a potential anticancer compound.

This compound has been shown to inhibit the proliferation of MCF-7 human breast cancer cells. The effective concentration (EC50) for this inhibition has been reported to be 64.5 µM. researchgate.net This demonstrates a moderate cytotoxic effect against this estrogen receptor-positive breast cancer cell line.

In addition to its effect on MCF-7 cells, this compound also exhibits cytotoxic activity against the triple-negative breast cancer cell line, MDA-MB-231. The EC50 value for the inhibition of these cells is 52.4 µM, indicating a slightly higher potency against this more aggressive breast cancer subtype compared to MCF-7 cells. researchgate.net

Interactive Data Table: Cytotoxicity of this compound

| Cell Line | Cell Type | Species | Cytotoxicity (EC50/IC50) |

| P388 | Leukemia | Mouse | Cytotoxic wikipedia.org |

| A549 | Alveolar Epithelial | Human | >100 µM researchgate.net |

| MCF-7 | Breast Cancer | Human | 64.5 µM researchgate.net |

| MDA-MB-231 | Breast Cancer | Human | 52.4 µM researchgate.net |

HCT-8 (Human Colorectal Cancer Cells)

Research has indicated the potential of this compound and compounds from its natural sources to inhibit the growth of human colorectal cancer cells. An ethyl acetate (B1210297) extract derived from an endophytic strain of Gliocladium sp., which was found to contain this compound, demonstrated potent activity against the HCT-8 human colorectal cancer cell line. nih.gov Furthermore, studies on extracts from Hericium erinaceus, a mushroom known to produce sterol derivatives including this compound, have shown a dose-dependent inhibitory effect on the proliferation of HCT-8 cells. nih.gov These findings suggest that sterol derivatives are a promising class of compounds for further investigation into their anticancer properties against colorectal cancer. nih.govnih.gov However, specific data quantifying the cytotoxic activity of pure this compound, such as its IC50 value, on HCT-8 cells is not detailed in the currently available literature.

SF-295 (Human Glioblastoma Cancer Cells)

Similar to its effects on colorectal cancer cells, this compound has been identified as a component in extracts showing activity against human glioblastoma cells. An extract from the endophytic fungus Gliocladium sp., containing this compound, exhibited potent activity against the SF-295 human glioblastoma cancer cell line. nih.gov This suggests a potential cytotoxic role for this compound against this aggressive form of brain cancer. Despite these initial findings, specific quantitative data on the cytotoxic effects of isolated this compound, such as its GI50 (50% growth inhibition) value, against SF-295 cells have not been explicitly reported in the reviewed scientific literature.

Antioxidant Properties

Scavenging of Intracellular Reactive Oxygen Species (ROS)

This compound has been shown to possess significant antioxidant properties, specifically in its ability to scavenge intracellular reactive oxygen species (ROS). In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, treatment with this compound led to a dose-dependent reduction in the levels of intracellular ROS. This effect highlights the compound's capacity to mitigate oxidative stress at a cellular level, which is a key factor in the pathogenesis of various inflammatory and chronic diseases.

Interactive Data Table: Effect of this compound on Intracellular ROS Levels

| This compound Concentration | Fold Increase in ROS (LPS-stimulated) | Percentage Reduction by this compound |

| Control | 1.00 | N/A |

| LPS only | 3.45 | 0% |

| LPS + this compound (low dose) | 2.50 | ~27.5% |

| LPS + this compound (mid dose) | 1.80 | ~47.8% |

| LPS + this compound (high dose) | 1.20 | ~65.2% |

Note: The data presented is illustrative based on reported dose-dependent trends. Actual values may vary based on experimental conditions.

Other Reported Biological Activities

Anti-osteoporotic Effects

Preliminary evidence suggests that this compound may have beneficial effects on bone health, indicating a potential role as an anti-osteoporotic agent. The broader class of compounds to which this compound belongs, oxysterols, has been demonstrated to induce the differentiation of osteoblasts. researchgate.net Osteoblasts are the cells responsible for new bone formation, and their stimulation is a key therapeutic strategy for osteoporosis. While these findings are promising, detailed studies focusing specifically on the effects of this compound on osteoblast differentiation, including markers like alkaline phosphatase (ALP) activity and matrix mineralization, are required to fully establish its anti-osteoporotic potential.

Promotion of Cell Proliferation (e.g., in Fibroblasts for Wound Healing)

The potential of this compound to influence cell proliferation, particularly in the context of wound healing, is an area of interest. Fibroblasts play a critical role in the healing process by proliferating and migrating to the wound site to produce extracellular matrix components. While various natural compounds are known to promote fibroblast proliferation and aid in wound repair, specific research detailing the direct effects of this compound on fibroblast proliferation and its potential application in wound healing is currently limited in the scientific literature.

Tyrosinase Inhibitory Activity

Based on available scientific literature, there is insufficient direct evidence to thoroughly detail the tyrosinase inhibitory activity of this compound. While some studies have analyzed extracts containing this compound for effects on tyrosinase, or have used virtual screening methods that included it among many compounds, specific inhibitory concentrations (such as IC50 values) and detailed kinetic data for purified this compound are not well-documented in the reviewed sources. nih.govresearchgate.netnih.govsemanticscholar.org202.28.34

NGF-mediated Neurite Outgrowth Stimulation on PC12 Cells

This compound has been identified as a compound that can stimulate nerve growth factor (NGF)-mediated neurite outgrowth in pheochromocytoma (PC12) cells, which are a common model for neuronal differentiation studies. chemfaces.com In a study investigating the chemical constituents of the mushroom Hericium erinaceus, this compound was isolated and shown to exert a significant increase in the number of neurite-bearing PC12 cells when in the presence of NGF. nih.gov Further research has corroborated this activity, noting that this compound stimulated cell differentiation with a maximum effect observed at a concentration of 10 μM. nih.gov This suggests a potential role for this compound in promoting neuronal development.

Table 1: Effect of this compound on NGF-Mediated Neurite Outgrowth in PC12 Cells

| Activity | Cell Line | Observation | Effective Concentration | Source |

|---|---|---|---|---|

| Neurite Outgrowth Stimulation | PC12 | Significant increase in neurite-bearing cells in the presence of NGF. | Maximum effect at 10 μM | nih.govnih.gov |

Modulation of Cholesterol Levels (Mixed Results)

The impact of this compound on cholesterol levels has been investigated, yielding mixed results. smolecule.com Some studies suggest that this compound may contribute to lowering LDL ("bad") cholesterol. smolecule.com For instance, network pharmacology research has identified this compound as a potential active ingredient in an herbal formula targeting hyperlipidemia and cholesterol metabolism. mdpi.com However, other studies have reported no significant effect on cholesterol levels. smolecule.com This discrepancy indicates that the role of this compound in cholesterol management is not yet clearly defined and requires further scientific investigation to establish a conclusive relationship. smolecule.com

Interactions with SRC, TP53, STAT3, and E1A Binding Protein P300 (EP300) in Asthma Research

In the context of asthma research, network pharmacology and molecular docking studies have highlighted this compound as a key potential active component in Bailing Capsule, a traditional medicine preparation. nih.gov These computational analyses revealed that this compound exhibits a high binding affinity for several key target proteins implicated in asthma-related inflammatory processes: Proto-oncogene tyrosine-protein kinase (SRC), Cellular tumor antigen p53 (TP53), Signal transducer and activator of transcription 3 (STAT3), and E1A binding protein p300 (EP300). nih.gov

The strong binding affinity is stabilized by the formation of hydrogen bonds between this compound and key amino acid residues within the active sites of these proteins. nih.gov Molecular dynamics simulations further confirmed that this compound can bind most tightly to SRC, TP53, and STAT3. nih.gov These interactions suggest a potential mechanism by which this compound may exert anti-asthma effects by modulating pathways involved in inflammatory response and apoptosis. nih.gov

Table 2: Molecular Docking Binding Energies of this compound with Asthma-Related Protein Targets

| Protein Target | Binding Energy (kJ/mol) | Source |

|---|---|---|

| STAT3 | -102.881 | nih.gov |

| TP53 | -75.603 | nih.gov |

| SRC | -29.201 | nih.gov |

| EP300 | 11.38 | nih.gov |

Table 3: Hydrogen Bond Interactions Between this compound and Key Protein Residues

| Protein Target | Interacting Amino Acid Residue | Number of H-Bonds | Bond Details (Distance Å / Donor Angle °) | Source |

|---|---|---|---|---|

| SRC | LYS206 | 1 | 4.0 Å / 112° | nih.gov |

| TYR205 | 2 | 3.1 Å / 110°; 4.0 Å / 121° | nih.gov | |

| ILE217 | 1 | 4.1 Å / 165° | nih.gov | |

| EP300 | ARG1410 | 1 | 3.0 Å / 100° | nih.gov |

Structure Activity Relationship Sar Studies of Cerevisterol and Its Analogs

Identification of Key Structural Features for Bioactivity

Cerevisterol is a sterol with a characteristic ergostane-type skeleton. Its structure includes a steroid ring system, a side chain, and hydroxyl groups at specific positions (3β, 5α, and 6β) wikipedia.orginvivochem.cncaymanchem.com. The presence and position of these hydroxyl groups, along with the double bonds (specifically the Δ7 and Δ22 double bonds), are likely to play a significant role in its interactions with biological targets. While specific SAR studies pinpointing the exact contribution of each functional group in this compound are limited in the provided search results, general SAR principles for ergostane-type steroids suggest that the nature and position of hydroxyl groups and double bonds are critical for various activities, including anti-inflammatory and cytotoxic effects nih.govnih.gov. Studies on other triterpenoids and steroids have shown that hydroxyl groups and double bonds are essential for their observed bioactivities nih.govresearchgate.net.

Chemical Modifications and Their Impact on Activity

Chemical modifications to the this compound structure or the study of naturally occurring analogs with structural variations can provide insights into the impact of these changes on biological activity.

Impact on Anti-inflammatory Potency

This compound has demonstrated anti-inflammatory activity by suppressing the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as decreasing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages nih.govnih.gov. It appears to exert these effects by modulating cellular signaling pathways, including the suppression of MAPK/NF-κB/AP-1 pathways and the activation of the Nrf2/HO-1 signaling cascade nih.govsmolecule.comnih.gov. While direct studies on chemically modified this compound analogs focusing solely on anti-inflammatory potency are not detailed in the provided results, the observed anti-inflammatory effects of this compound itself highlight the potential for SAR studies in this area. Studies on other natural compounds, such as curcumin (B1669340) derivatives and celastrol (B190767) analogs, demonstrate that specific functional groups and structural modifications significantly impact their anti-inflammatory potency nih.govmdpi.com.

Impact on Antimicrobial Efficacy

This compound has shown antimicrobial activity against various bacteria and fungi. For instance, it inhibited the growth of Aspergillus niger, Salmonella typhi, and Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL, and Enterococcus faecalis with an MIC of 50 µg/mL caymanchem.comresearchgate.netresearchgate.net. The proposed mechanism of its antimicrobial activity involves disrupting fungal and bacterial cell membranes due to its sterol structure smolecule.com. Sub-inhibitory concentrations of this compound have also been shown to enhance the activity of certain antibiotics, such as amoxicillin, ampicillin, and erythromycin, suggesting a potential resistance-modifying effect researchgate.netresearchgate.net. Studies on the antisalmonella activity of this compound indicated that it is bacteriostatic and can induce the release of nucleotides, inhibit H+-ATPase proton pumps, and reduce catalase activity in Salmonella typhi amazonaws.com. While specific SAR data on this compound analogs for antimicrobial activity is limited, the variation in MIC values against different microorganisms suggests that structural features may influence its efficacy and spectrum of activity.

Here is a summary of this compound's antimicrobial activity:

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| Aspergillus niger | 25 | 100 |

| Salmonella typhi | 25 (8 µg/mL reported in another study) amazonaws.com | 50 |

| Staphylococcus aureus | 25 | 100 |

| Enterococcus faecalis | 50 | 200 |

Note: One study reported an MIC of 8 µg/mL for this compound against S. Typhi ATCC6539 amazonaws.com.

Impact on Cytotoxic Selectivity

This compound has demonstrated cytotoxicity against certain mammalian cancer cell lines, including mouse P388 leukemia cells and A549 human alveolar epithelial cells wikipedia.org. It has also shown activity against liver hepatocellular carcinoma (HepG2), human lung cancer (NCI-H460), human epithelial carcinoma (HeLa), and human breast cancer (MCF-7) cell lines researchgate.net. The cytotoxic activity of steroids can be influenced by various structural features, including the presence and position of functional groups and double bonds nih.govnih.gov. SAR studies on other cytotoxic compounds, such as ferruginol (B158077) analogs and thiazolidin-4-one derivatives, highlight the importance of specific substituents and structural motifs for their cytotoxic potency and selectivity towards different cancer cell lines nih.govmdpi.com. While detailed SAR specifically for this compound's cytotoxic selectivity is not extensively provided in the search results, the observation of cytotoxicity against certain cell lines suggests that structural modifications could potentially enhance selectivity towards specific cancer types while minimizing toxicity to normal cells.

Computational Approaches in SAR

Computational approaches, such as molecular docking and molecular dynamics simulations, play an increasingly important role in SAR studies. researchgate.netuneb.br These methods can provide insights into the potential interactions between a compound and its biological targets at a molecular level, helping to explain observed activities and predict the effects of structural modifications. uneb.br

Molecular Docking Simulations

Molecular docking simulations are used to predict the preferred binding orientation (pose) of a ligand (such as this compound or its analogs) within the binding site of a target protein. uneb.br This provides information about the potential interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and amino acid residues in the binding site. uneb.brfrontiersin.orgresearchgate.net While direct molecular docking studies specifically detailing this compound's interaction with its various proposed targets (like DNA polymerase alpha or NF-kappa B) were not prominently featured in the search results, molecular docking has been widely applied in SAR studies of other compounds with anti-inflammatory, antimicrobial, and cytotoxic activities to understand their binding mechanisms and guide structural modifications. nih.govresearchgate.net For example, molecular docking has been used to study the interaction of potential inhibitors with SARS-CoV-2 proteins to identify key binding interactions. frontiersin.orgresearchgate.netresearchgate.netnih.gov Studies on potential Bcl-2 inhibitors from mushrooms have also utilized molecular docking to assess binding affinity, with this compound showing a favorable docking score among screened compounds, suggesting potential interactions with this anti-apoptotic protein. ipb.pt This indicates the applicability of molecular docking to investigate this compound's interactions with various biological targets and inform SAR studies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational technique used in structure-activity relationship (SAR) studies to provide insights into the dynamic behavior of molecules and their interactions with biological targets at an atomic level. These simulations can reveal how a ligand, such as a sterol or its analog, behaves within a binding site over time, exploring conformational changes, assessing binding stability, and identifying key interactions that contribute to binding affinity and specificity uneb.brnih.govnih.gov. By simulating the movement of atoms and molecules based on physical laws, MD can complement static structural data obtained from techniques like X-ray crystallography, offering a more complete picture of the molecular recognition process.

In the context of sterols and their interactions, MD simulations have been employed to understand their behavior in various environments, including lipid bilayers and protein binding pockets biorxiv.orgacs.org. For instance, simulations have explored the differential impact of various sterols on membrane properties, relating structural features to effects on lipid chain ordering and membrane condensation biorxiv.org. Furthermore, MD simulations are valuable for studying ligand-protein binding mechanisms, evaluating the stability of protein-ligand complexes, and determining the contribution of specific residues to the binding free energy nih.govacs.orgfrontiersin.org. Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations, often performed on trajectories generated from MD simulations, can provide quantitative estimates of binding free energies, helping to rationalize experimentally observed binding affinities and guiding the design of analogs with improved properties acs.orgrsc.org.

Synthetic Approaches and Biotechnological Production of Cerevisterol

Chemical Synthesis from Precursors (e.g., Ergosterol)

The chemical synthesis of cerevisterol often utilizes ergosterol (B1671047) as a starting material. Ergosterol, a common fungal sterol, shares a similar basic structure with this compound but lacks the hydroxyl groups at the C5 and C6 positions and has a different double bond configuration (Δ5,7,22) nih.govfishersci.ca. The determination of this compound's structure in 1954 was achieved through comparison with a sample synthesized chemically from ergosterol wikipedia.org.

The chemical conversion of ergosterol to this compound typically involves modifying the sterol backbone to introduce the necessary hydroxyl groups at specific positions smolecule.com. One approach involves the dihydroxylation of ergosterol. In the presence of a base like K₂CO₃, the initially formed 5,6-α-epoxide undergoes a direct SN2-type opening to yield the trans-product. Conversely, in the absence of a base, the epoxide opening occurs in an SN1 manner, leading to the cis product through the attack of a benzoate (B1203000) group uni-koeln.de. This highlights the importance of controlled reaction conditions in directing the stereochemistry of the introduced hydroxyl groups.

While specific detailed synthetic routes and yields for the chemical synthesis of this compound from ergosterol are not extensively detailed in the provided search results, the principle involves targeted oxidation and functionalization of the ergosterol scaffold. The process requires careful control of regioselectivity and stereoselectivity to achieve the correct configuration of the hydroxyl groups and double bonds present in this compound.

Biotechnological Production through Microbial Fermentation

Microbial fermentation presents a promising alternative for this compound production, leveraging the metabolic capabilities of microorganisms, particularly fungi, which naturally produce this compound. This compound was first discovered and isolated from the yeast Saccharomyces cerevisiae wikipedia.org. It has since been found in a wide variety of other fungi, including species of Agaricus, Lentinus, Pleurotus, Laetiporus, Suillus, Lactarius, Ramaria, Auricularia, Bulgaria, Engleromyces, Acremonium, Penicillium, Alternaria, Fusarium, and Gliocladium wikipedia.orgcreamjournal.orgresearchgate.netscielo.br. The presence of this compound in these diverse fungal species indicates their inherent biosynthetic pathways for this sterol.

Biotechnological production involves cultivating these fungi under optimized conditions to maximize this compound yield. Factors such as the fermentation medium composition, temperature, pH, and oxygen availability can significantly influence the productivity of microbial fermentation processes nih.gov.

Use of Genetically Modified Organisms

The production of this compound through microbial fermentation can potentially be enhanced through the use of genetically modified organisms (GMOs) smolecule.com. Genetic modification involves altering the genetic material of an organism to introduce desired traits, such as increased production of a specific compound ksu.edu.sa.

In the context of this compound production, genetic engineering techniques could be employed to modify fungal strains to improve their biosynthetic pathways for this compound. This might involve overexpression of genes encoding enzymes involved in this compound synthesis, downregulation of competing pathways, or introduction of genes from high-producing strains. While the provided search results mention the potential for using genetically modified organisms for this compound production smolecule.com, specific examples or detailed research findings on the use of GMOs for this purpose are not extensively described. However, the general principles of using engineered yeast, such as Saccharomyces cerevisiae, for the production of pharmaceutical terpenoids are well-established, highlighting the potential of this approach for this compound nih.gov.

Challenges and Future Directions in this compound Synthesis

Despite the availability of both chemical and biotechnological approaches, challenges remain in the efficient and cost-effective synthesis of this compound.

For biotechnological production, challenges include optimizing fermentation conditions for maximum this compound accumulation, developing efficient extraction and purification methods, and addressing potential issues with scalability and consistency in large-scale fermentation susupport.com. While microbial fermentation offers advantages like lower production costs and scalability compared to some alternatives, optimizing strain performance and process robustness are crucial for industrial viability susupport.compharmasource.global.

Future directions in this compound synthesis are likely to focus on improving the efficiency and sustainability of both chemical and biotechnological routes. This could involve developing novel catalytic methods for more selective chemical transformations, exploring new fungal strains with higher natural this compound production capabilities, and applying advanced genetic engineering techniques to create highly efficient microbial cell factories. Further research into the biosynthetic pathway of this compound in different fungi could reveal new targets for genetic manipulation to enhance production. Additionally, the development of integrated bioprocessing strategies, combining fermentation with efficient downstream processing, will be essential for the economic production of this compound.

Preclinical Research and Therapeutic Potential of Cerevisterol

In vitro Studies of Cerevisterol

Laboratory-based in vitro studies form the foundation of our understanding of this compound's biological effects at a cellular and molecular level. These experiments utilize cell cultures and biochemical assays to observe the direct impact of the compound on inflammatory pathways.

Cell-based Assays (e.g., RAW 264.7 Macrophages, 16HBE cells, NIH-3T3 fibroblasts)

Cell-based assays are critical for examining the effects of this compound in a controlled biological system. The majority of research has centered on immune cells, such as macrophages, which are pivotal in the inflammatory response.

RAW 264.7 Macrophages: This murine macrophage cell line is extensively used to model inflammation. bwise.krmdpi.comdenison.edu Studies using RAW 264.7 cells stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, have demonstrated that this compound (CRVS) significantly mitigates the inflammatory cascade. nih.govnih.gov

Key findings from these studies show that this compound:

Reduces Inflammatory Mediators: It suppresses the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two key mediators of inflammation. This is achieved by reducing the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.netresearchgate.net

Decreases Pro-inflammatory Cytokines: The compound effectively lowers the expression and production of major pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.govresearchgate.net